REACTION_CXSMILES
|
[C:1]([C:4]1[N:9]=[CH:8][C:7]([C:10]2([C:18]#[N:19])[CH2:15][CH2:14][C:13]([F:17])([F:16])[CH2:12][CH2:11]2)=[CH:6][CH:5]=1)(=[O:3])[CH3:2].[BH4-].[Na+]>C1COCC1>[NH2:19][CH2:18][C:10]1([C:7]2[CH:6]=[CH:5][C:4]([CH:1]([OH:3])[CH3:2])=[N:9][CH:8]=2)[CH2:15][CH2:14][C:13]([F:17])([F:16])[CH2:12][CH2:11]1 |f:1.2|
|
Name
|
|
Quantity
|
80 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC=C(C=N1)C1(CCC(CC1)(F)F)C#N
|
Name
|
|
Quantity
|
23 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at room temperature for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with methanol
|
Type
|
CUSTOM
|
Details
|
the volatiles were then removed under reduced pressure
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium bicarbonate (about 10 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted again with AcOEt (2×5 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was then dissolved in a 7 N ammonia solution in methanol (6.7 mL)
|
Type
|
ADDITION
|
Details
|
treated with the tip of a spatula of Raney-nickel
|
Type
|
CUSTOM
|
Details
|
The flask was purged three times
|
Type
|
WAIT
|
Details
|
then left
|
Type
|
STIRRING
|
Details
|
to stir under one atmosphere of hydrogen for 15 hours
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration through celite
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed under reduced pressure
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC1(CCC(CC1)(F)F)C=1C=CC(=NC1)C(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 64 mg | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |